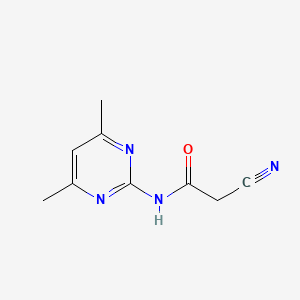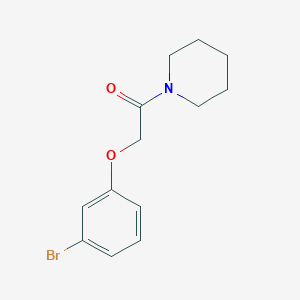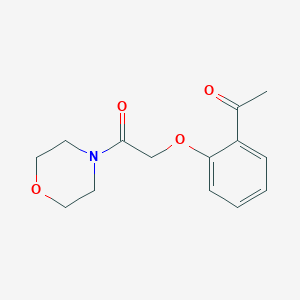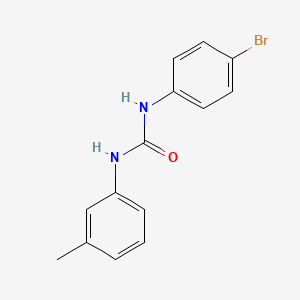
1-(4-Bromophenyl)-3-(m-tolyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(m-tolyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a bromophenyl group and a tolyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-(m-tolyl)urea can be synthesized through a reaction between 4-bromoaniline and m-tolyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine or pyridine to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then purified through crystallization or chromatography to obtain the desired purity.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The tolyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The urea moiety can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted phenylureas.
Oxidation Reactions: Formation of carboxylic acid derivatives.
Reduction Reactions: Formation of amines.
科学研究应用
1-(4-Bromophenyl)-3-(m-tolyl)urea has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is utilized in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein functions.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-(m-tolyl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromophenyl and tolyl groups contribute to its binding affinity and specificity towards molecular targets.
相似化合物的比较
Similar Compounds
1-(4-Chlorophenyl)-3-(m-tolyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-3-(m-tolyl)urea: Similar structure but with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-3-(m-tolyl)urea: Similar structure but with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(m-tolyl)urea is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance its reactivity and binding affinity in various applications compared to its analogs with different substituents.
属性
IUPAC Name |
1-(4-bromophenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-10-3-2-4-13(9-10)17-14(18)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIWCPAVHKAQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
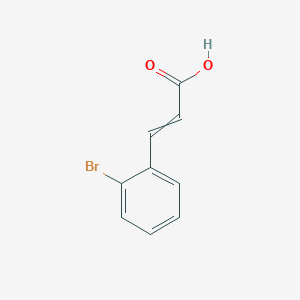

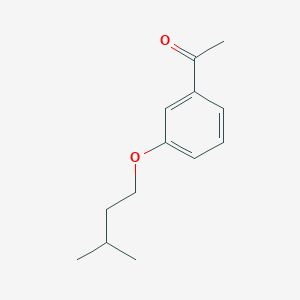
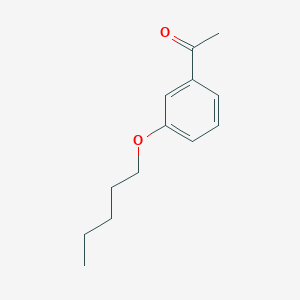
![4-[(Methylamino)methyl]benzamide](/img/structure/B7807862.png)
![2-(3-(Trifluoromethyl)phenyl)benzo[d]oxazol-5-amine](/img/structure/B7807869.png)
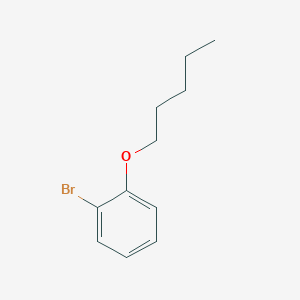

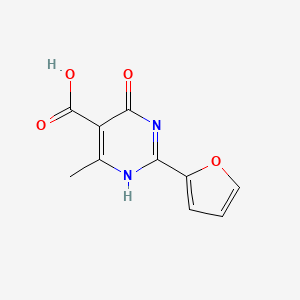

![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)
